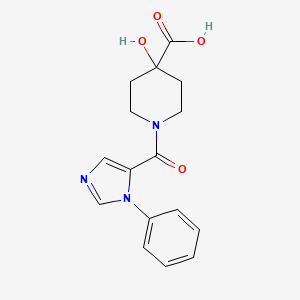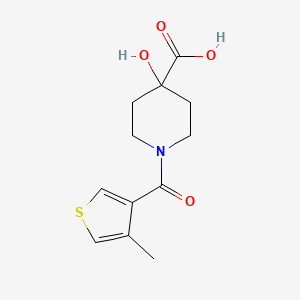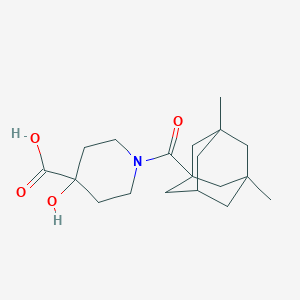
4-Hydroxy-1-(3-phenylimidazole-4-carbonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-(3-phenylimidazole-4-carbonyl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a hydroxy group, a phenylimidazole moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-(3-phenylimidazole-4-carbonyl)piperidine-4-carboxylic acid typically involves multi-step organic synthesis. One common approach includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Phenylimidazole Moiety: This step involves the formation of the imidazole ring, followed by its attachment to the piperidine ring through condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenylimidazole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and electrophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-1-(3-phenylimidazole-4-carbonyl)piperidine-4-carboxylic acid has several research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(3-phenylimidazole-4-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The phenylimidazole moiety may interact with enzymes or receptors, modulating their activity. The hydroxy and carboxylic acid groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
4-Hydroxy-1-(3-phenylimidazole-4-carbonyl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
4-Hydroxy-1-(3-phenylimidazole-4-carbonyl)piperidine-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
Uniqueness: 4-Hydroxy-1-(3-phenylimidazole-4-carbonyl)piperidine-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and carboxylic acid groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-hydroxy-1-(3-phenylimidazole-4-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-14(18-8-6-16(23,7-9-18)15(21)22)13-10-17-11-19(13)12-4-2-1-3-5-12/h1-5,10-11,23H,6-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQENFADIDYCYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)O)C(=O)C2=CN=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(2-Fluoro-5-methylphenoxy)acetyl]morpholine-2-carboxylic acid](/img/structure/B6662692.png)
![2-[4-[2-(1,3-Benzodioxol-5-yl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6662700.png)
![2-[4-[2-(1-Adamantyl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6662718.png)
![2-[4-(5-Phenoxyfuran-2-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B6662720.png)
![2-[4-(3-Phenylimidazole-4-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B6662728.png)
![2-[4-(3-Cyclohexyl-1-methylpyrazole-4-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B6662734.png)
![3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2,2-dimethylpropanoic acid](/img/structure/B6662737.png)
![3-[[1-[(3-Fluorophenyl)methyl]triazole-4-carbonyl]amino]-2,2-dimethylpropanoic acid](/img/structure/B6662744.png)
![1-[4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]benzoyl]piperidine-4-carboxylic acid](/img/structure/B6662748.png)
![3-[[1-(2-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]-2,2-dimethylpropanoic acid](/img/structure/B6662756.png)
![1-[4-(Oxane-3-carbonylamino)benzoyl]piperidine-4-carboxylic acid](/img/structure/B6662761.png)
![4-Hydroxy-1-[2-(3-methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B6662781.png)


